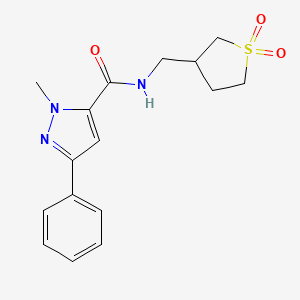

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The compound was discovered and characterized as part of lead optimization efforts . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Wissenschaftliche Forschungsanwendungen

Potassium Channel Modulation

The compound has shown promise as a modulator of potassium channels. Specifically, it acts as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. By enhancing GIRK channel activity, this compound may have implications for neurological disorders, such as epilepsy or pain management.

Lead Optimization and Scaffold Development

Researchers have optimized the compound’s structure to improve its potency and selectivity as a GIRK1/2 activator. They identified a novel ether-based scaffold and paired it with a sulfone-based head group, resulting in compounds with nanomolar potency and enhanced metabolic stability compared to prototypical urea-based compounds .

Drug Metabolism and Pharmacokinetics (DMPK) Assessment

The compound underwent tier 1 DMPK assays to evaluate its pharmacokinetic properties. These assessments provide critical information about absorption, distribution, metabolism, and excretion. The identification of metabolically stable compounds is essential for drug development .

Chemical Probe Development

Given its specific activity on GIRK channels, this compound could serve as a valuable chemical probe for studying potassium channel function and related pathophysiology. Chemical probes help researchers dissect biological processes and validate potential therapeutic targets .

Therapeutic Potential

While further research is needed, the compound’s GIRK channel activation properties suggest potential therapeutic applications. These may include neurological disorders, cardiovascular diseases, or even cancer, where potassium channels play a role in cell proliferation and survival .

Wirkmechanismus

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels play roles in pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of GIRK channels could potentially lead to reduced pain sensation .

Eigenschaften

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-19-15(9-14(18-19)13-5-3-2-4-6-13)16(20)17-10-12-7-8-23(21,22)11-12/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWVXBMACXEEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)

![1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371245.png)

![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)